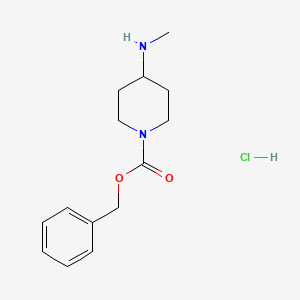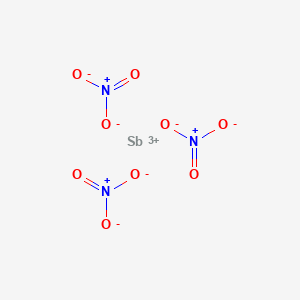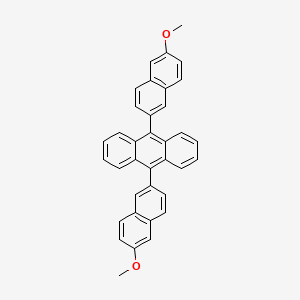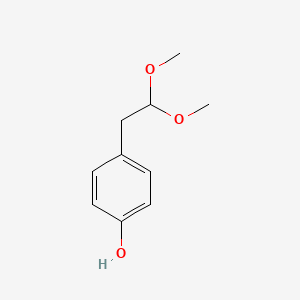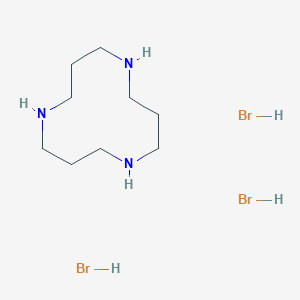
3-Methyl-4-(1H-pyrrol-1-YL)phenol
Overview
Description
3-Methyl-4-(1H-pyrrol-1-YL)phenol, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a derivative of pyrrole, a heterocyclic organic compound that is commonly found in many natural products, including porphyrins and chlorophyll.
Scientific Research Applications
Antibacterial Activity
3-Methyl-4-(1H-pyrrol-1-YL)phenol has been studied for its antibacterial properties. Research indicates that derivatives of this compound can exhibit significant antibacterial activity, which is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Anticancer Potential
The compound’s derivatives have garnered attention for their potential as anticancer agents. They have been found to act as inhibitors of various enzymes like dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase, which are involved in the proliferation of cancer cells .
Tubulin Assembly Inhibition
Studies have shown that certain derivatives can impair tubulin assembly into the mitotic spindle. This action blocks the cell cycle in the G2 phase, which is a critical point for cancer therapy as it can induce apoptosis in cancerous cells .
Anti-Tumoral Effects
The compound’s derivatives have been reported to reverse the invasive phenotype of cancer cell lines, which is a significant step in preventing the metastasis of tumors .
Antimicrobial and Antitubercular Activities
Synthesized derivatives of 3-Methyl-4-(1H-pyrrol-1-YL)phenol have been evaluated for their antimicrobial and antitubercular activities. This is particularly important in the search for new treatments for tuberculosis .
Ras Farnesyltransferase Inhibition
Aryl pyrroles, which include derivatives of 3-Methyl-4-(1H-pyrrol-1-YL)phenol, have been identified as potent inhibitors of Ras farnesyltransferase. This enzyme is involved in the post-translational modification of proteins and its inhibition has been linked to the regression of tumors in animal models .
Synthetic Chemistry
The compound is used in synthetic chemistry as a building block for creating complex molecules. Its reactivity allows for the formation of a variety of derivatives with potential applications in pharmaceuticals and materials science .
Biological Activity Diversity
The diversity of biological activities associated with the 3,4-disubstituted 1H-pyrrole scaffold, to which 3-Methyl-4-(1H-pyrrol-1-YL)phenol belongs, makes it a valuable compound in the synthesis of natural products and drugs with varied therapeutic effects .
properties
IUPAC Name |
3-methyl-4-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-8-10(13)4-5-11(9)12-6-2-3-7-12/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIQGOBXYWPCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589733 | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(1H-pyrrol-1-YL)phenol | |
CAS RN |
137352-74-0 | |
| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



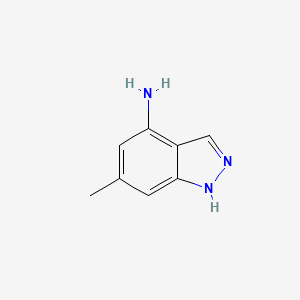
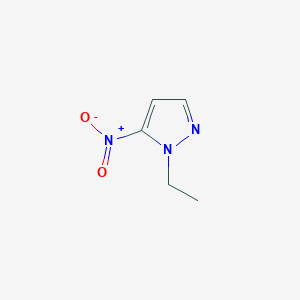


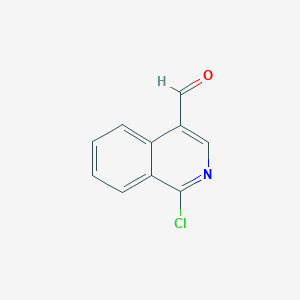

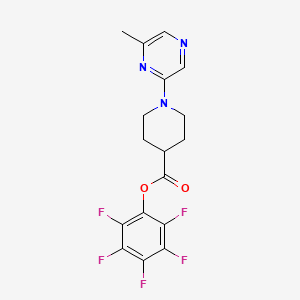
![2-[4-(Chloromethyl)piperidino]-6-methylpyrazine](/img/structure/B1611878.png)
